Comparative Potency of LRRK2-IN-8 Against Wild-Type and G2019S LRRK2
LRRK2-IN-8 inhibits both wild-type (wt) LRRK2 and the G2019S mutant with IC50 values below 10 nM, demonstrating a balanced, non-mutant-selective inhibitory profile . This contrasts with compounds like PF-06447475, which exhibits a slight preference for wt LRRK2 (IC50: 3 nM) over the G2019S mutant (IC50: 11 nM) , and MLi-2, a highly potent but non-mutant-selective inhibitor (IC50: 0.76 nM) [1].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | LRRK2-IN-8: <10 nM (wt LRRK2 and G2019S LRRK2) |
| Comparator Or Baseline | PF-06447475: 3 nM (wt) and 11 nM (G2019S); MLi-2: 0.76 nM (wt LRRK2); LRRK2-IN-1: 13 nM (wt) and 6 nM (G2019S) |
| Quantified Difference | LRRK2-IN-8 exhibits near-equipotent inhibition of wt and G2019S LRRK2, unlike PF-06447475 which shows a ~3.7-fold preference for wt, and LRRK2-IN-1 which shows a ~2.2-fold preference for G2019S. |
| Conditions | Biochemical LRRK2 kinase assays (vendor-reported data) |
Why This Matters
The balanced wt/G2019S potency of LRRK2-IN-8 makes it a suitable tool for studying LRRK2 function in models where wild-type kinase activity remains relevant, as opposed to a mutant-selective probe which may not fully recapitulate physiological signaling.
- [1] Adooq. MLi-2: LRRK2 Inhibitor. Product Datasheet. https://www.adooq.cn/autophagy-signaling/lrrk2.html View Source
